Nicotinic acid, 2-((3-pyridylmethyl)thio)ethyl ester
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Overview
Description
2-((Pyridin-3-ylmethyl)thio)ethyl nicotinate is a compound that belongs to the class of heterocyclic compounds, specifically pyridine derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((pyridin-3-ylmethyl)thio)ethyl nicotinate typically involves the reaction of pyridine derivatives with thiol-containing compounds. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with a thiol in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-((Pyridin-3-ylmethyl)thio)ethyl nicotinate can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the thiol group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The pyridine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-((Pyridin-3-ylmethyl)thio)ethyl nicotinate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: It is being investigated for its potential use in treating various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of 2-((pyridin-3-ylmethyl)thio)ethyl nicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-((Pyridin-2-ylmethyl)thio)ethyl nicotinate
- 2-((Pyridin-4-ylmethyl)thio)ethyl nicotinate
- 2-((Pyridin-3-ylmethyl)thio)ethyl benzoate
Uniqueness
2-((Pyridin-3-ylmethyl)thio)ethyl nicotinate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets.
Properties
CAS No. |
101952-74-3 |
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Molecular Formula |
C14H14N2O2S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethylsulfanyl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C14H14N2O2S/c17-14(13-4-2-6-16-10-13)18-7-8-19-11-12-3-1-5-15-9-12/h1-6,9-10H,7-8,11H2 |
InChI Key |
TWRHWXDYSHWBEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CSCCOC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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